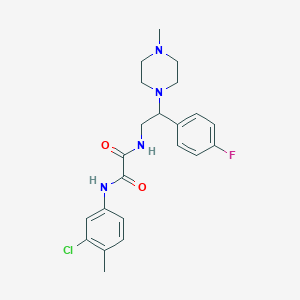
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClFN4O2 and its molecular weight is 432.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic organic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and potential applications based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloro and methyl substitutions on the phenyl ring
- A fluorophenyl group linked through an ethyl chain
- An oxalamide moiety
Its molecular formula is C20H24ClFN3O2, with a molecular weight of approximately 397.87 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity, which may improve binding interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methylphenylamine with derivatives of 4-fluorophenol under conditions that promote the formation of the oxalamide linkage. The general reaction scheme includes:
- Activation of the amine or phenolic groups.
- Reaction with coupling agents to enhance yield and purity.
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus.
- Anticancer Activity : Initial investigations suggest cytotoxic effects against several cancer cell lines, including ovarian and cervical cancer cells. The mechanism may involve apoptosis induction or cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of related oxalamide compounds against various bacteria, revealing promising results for S. aureus with MIC values around 3.60 µM .
- Cytotoxicity Testing : In vitro assays demonstrated that the compound could significantly reduce cell viability in cancer cell lines, indicating its potential as a chemotherapeutic agent.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N1-(3-Chloro-4-methylphenyl)-N2-(2-hydroxyethyl)oxamide | Structure | Lacks fluorine substitution, differing biological activity profile. |
| N1-(3-Chloro-4-fluorophenyl)-N2-(2-aminoethyl)oxalamide | Structure | Contains amino group instead of phenoxy, affecting solubility and reactivity. |
| N'-(3-Chloro-4-methoxyphenyl)-N''-(2-bromoethyl)oxalamide | Structure | Features a methoxy group, which can alter pharmacokinetics. |
Propriétés
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFN4O2/c1-15-3-8-18(13-19(15)23)26-22(30)21(29)25-14-20(16-4-6-17(24)7-5-16)28-11-9-27(2)10-12-28/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYIJQYPSQGWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














